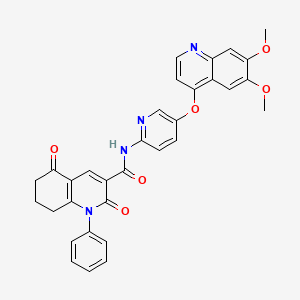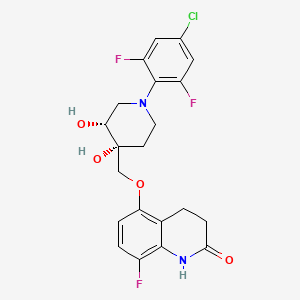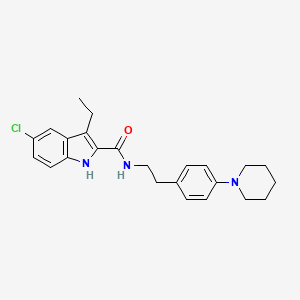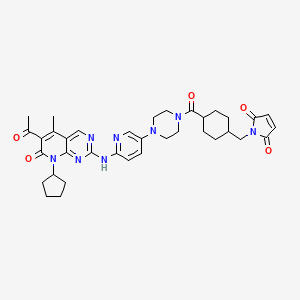
Palbociclib-SMCC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. Palbociclib-SMCC is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
Wissenschaftliche Forschungsanwendungen
Breast Cancer Treatment : Palbociclib, combined with letrozole, significantly improved progression-free survival in women with advanced estrogen receptor-positive and HER2-negative breast cancer (Finn et al., 2015).
Hepatocellular Carcinoma : It has shown promise in preclinical models of hepatocellular carcinoma, especially in combination with sorafenib, by impairing tumor growth and increasing survival (Bollard et al., 2016).
Oral Squamous Cell Carcinoma : In oral squamous cell carcinoma, palbociclib induced DNA damage and inhibited DNA repair, leading to cellular senescence and apoptosis (Wang et al., 2020).
Radiosensitivity Enhancement : Palbociclib enhances the radiosensitivity of hepatocellular carcinoma and cholangiocarcinoma by inhibiting DNA damage response mediated by ataxia telangiectasia-mutated kinase (Huang et al., 2018).
Advanced Hormone Receptor-Positive Breast Cancer : Its efficacy in advanced hormone receptor-positive breast cancer was demonstrated in clinical practice, showing effectiveness in postmenopausal women when combined with letrozole or fulvestrant (Lu, 2015).
Target Engagement in Cancer Cells : A chemoproteomic evaluation showed that palbociclib's effectiveness correlates with its ability to engage CDK4/6 in sensitive cancer cells, providing insights into mechanisms of resistance and response (Nomanbhoy et al., 2016).
Mechanisms of Resistance : Studies have investigated the mechanisms behind acquired resistance to palbociclib in breast cancer, crucial for developing alternative treatment strategies (Vijayaraghavan et al., 2017).
Proteasomal Activation : Thermal proteome profiling revealed that palbociclib induces thermal stabilization of the 20S proteasome in breast cancer cells, which is not explained by direct binding, suggesting additional molecular mechanisms for palbociclib-induced senescence (Miettinen et al., 2017).
Eigenschaften
Produktname |
Palbociclib-SMCC |
|---|---|
Molekularformel |
C36H42N8O5 |
Molekulargewicht |
666.783 |
IUPAC-Name |
1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbonyl)cyclohexyl)methyl)-1H-pyrrole-2,5-dione |
InChI |
InChI=1S/C36H42N8O5/c1-22-28-20-38-36(40-33(28)44(26-5-3-4-6-26)35(49)32(22)23(2)45)39-29-12-11-27(19-37-29)41-15-17-42(18-16-41)34(48)25-9-7-24(8-10-25)21-43-30(46)13-14-31(43)47/h11-14,19-20,24-26H,3-10,15-18,21H2,1-2H3,(H,37,38,39,40) |
InChI-Schlüssel |
YPPDYAQBRIHIAI-UHFFFAOYSA-N |
SMILES |
O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




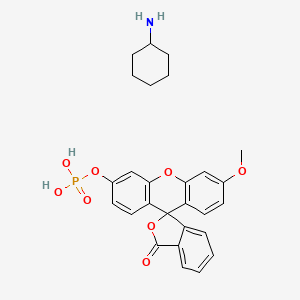
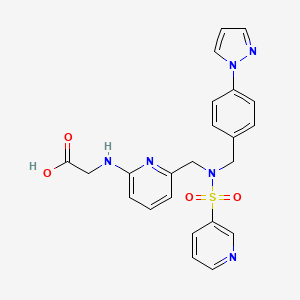
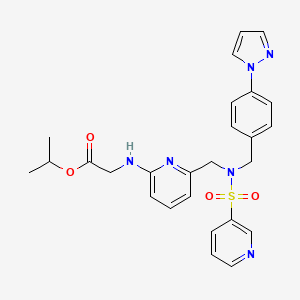

![8-Cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B609749.png)

![2-[4-[[(3,5-Dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid](/img/structure/B609753.png)
